molecular formula C31H38N2O B1671842 Ezlopitant CAS No. 147116-64-1

Ezlopitant

カタログ番号: B1671842
CAS番号: 147116-64-1
分子量: 454.6 g/mol
InChIキー: XPNMCDYOYIKVGB-CONSDPRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ezlopitant, also known by its code name CJ-11,974, is a neurokinin 1 receptor antagonist. It has been studied for its potential antiemetic and antinociceptive effects. Initially developed by Pfizer, it was investigated for the treatment of irritable bowel syndrome but appears to have been discontinued .

準備方法

合成経路と反応条件: エズロピタントは、キヌクリジンコア構造の形成を含む一連の化学反応によって合成されます。合成には一般的に以下のようなステップが含まれます。

  • キヌクリジン環系の形成。
  • ジフェニルメチル基の導入。
  • 5-イソプロピル-2-メトキシベンジル基の結合。

工業生産方法: エズロピタントの工業生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、温度、圧力、反応時間の制御、適切な溶媒と触媒の使用が含まれます .

化学反応の分析

反応の種類: エズロピタントは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: シトクロムP450酵素、酸素、NADPH。

    還元: 水素ガスと金属触媒。

    置換: ハロゲン化剤、求核剤、適切な溶媒。

主要な生成物:

  • ベンジルアルコール
  • アルケン代謝物

4. 科学研究への応用

エズロピタントは、その潜在的な治療的応用について広く研究されてきました。

科学的研究の応用

Pharmacokinetics of Ezlopitant

This compound exhibits unique pharmacokinetic properties that influence its therapeutic applications. Studies have shown that it has high clearance rates and a moderate to high volume of distribution across various species, including rats, dogs, and monkeys. The terminal half-life varies significantly among species, ranging from 0.6 hours in guinea pigs to 7.7 hours in rats. Notably, oral bioavailability is species-dependent, with values as low as 0.2% in guinea pigs and up to 28% in dogs .

The compound is metabolized into two active metabolites—CJ-12 458 and CJ-12 764—which also contribute to its pharmacological effects. These metabolites can cross the blood-brain barrier, suggesting that both this compound and its metabolites may play significant roles in mediating central nervous system effects .

Effects on Substance Consumption

This compound has been studied for its impact on the consumption of addictive substances, particularly alcohol and sugar. Research indicates that this compound significantly reduces ethanol consumption in rodent models. In a study involving Long-Evans rats, this compound decreased appetitive responding for sucrose more effectively than for ethanol, suggesting a stronger influence on sweet solutions .

Key Findings:

  • Ethanol Consumption: In rodent studies, this compound treatment resulted in a significant decrease in ethanol intake compared to control groups. However, the efficacy varied based on the species and specific experimental conditions .
  • Sucrose Consumption: this compound was found to inhibit sucrose intake more potently than ethanol, indicating its potential application in treating compulsive eating behaviors associated with sugar addiction .

Clinical Applications

This compound's role as a neurokinin-1 receptor antagonist extends into clinical settings, particularly in preventing postoperative nausea and vomiting (PONV). Although much of the research focuses on other NK-1 receptor antagonists like aprepitant, this compound's mechanism suggests it could be beneficial in similar contexts.

Clinical Insights:

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings
PharmacokineticsHigh clearance rates; variable half-life; active metabolites identified.
Substance ConsumptionSignificant reduction in ethanol and sucrose intake; more effective on sucrose.
Clinical ApplicationPotential for use in PONV; further research needed.
Addiction LinkSuppresses craving for alcohol; decreases sweetened water consumption in rodents.

作用機序

エズロピタントは、サブスタンスPの受容体であるニューロキニン1受容体を拮抗することにより、その効果を発揮します。サブスタンスPは、痛み伝達、炎症、嘔吐に関与する神経ペプチドです。ニューロキニン1受容体を遮断することにより、エズロピタントはサブスタンスPの結合を阻害し、それによってその生理学的効果を減少させます .

類似の化合物:

  • マロピタント: イソプロピル基の代わりにtert-ブチル基を持つ別のニューロキニン1受容体拮抗薬。
  • アプレピタント: 化学療法誘発性悪心と嘔吐の予防のために臨床的に使用されています。
  • ロラピタント: より長い半減期で知られており、アプレピタントと同様の適応症で使用されています。

エズロピタントの独自性: エズロピタントは、ジフェニルメチル基と5-イソプロピル-2-メトキシベンジル基を含む特定の化学構造のために独特です。この構造は、ニューロキニン1受容体に対する特定の結合親和性と選択性に貢献しています .

類似化合物との比較

  • Maropitant: Another neurokinin 1 receptor antagonist with a tert-butyl group instead of an isopropyl group.
  • Aprepitant: Used clinically for the prevention of chemotherapy-induced nausea and vomiting.
  • Rolapitant: Known for its longer half-life and used for similar indications as aprepitant.

Uniqueness of Ezlopitant: this compound is unique due to its specific chemical structure, which includes a diphenylmethyl group and a 5-isopropyl-2-methoxybenzyl group. This structure contributes to its specific binding affinity and selectivity for the neurokinin 1 receptor .

生物活性

Ezlopitant, a non-peptidic neurokinin-1 (NK1) receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the fields of obesity management and anti-emetic treatment. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, and case studies that illustrate its effects.

This compound exerts its effects primarily through the antagonism of NK1 receptors, which are involved in various physiological processes, including pain perception, mood regulation, and appetite control. The NK1 receptor is known to interact with substance P, a neuropeptide implicated in pain and stress responses. By blocking this receptor, this compound may modulate behaviors associated with reward and addiction.

Appetite Regulation

A study conducted on animal models demonstrated that this compound significantly reduces appetitive behaviors towards sucrose compared to ethanol. This suggests that the NK1 receptor plays a crucial role in the motivational aspects of both natural rewards and substances of abuse. Specifically, this compound decreased sucrose intake more effectively than it did for ethanol, indicating a potential application in treating obesity driven by sugar consumption .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied across various species. Key findings include:

  • Bioavailability : Ranges from less than 0.2% in guinea pigs to 28% in dogs.
  • Metabolism : this compound is metabolized into two active metabolites: CJ-12 458 and CJ-12 764, both of which can penetrate the cerebrospinal fluid (CSF), contributing to its central effects .
  • Half-life : The terminal half-life varies significantly across species, from 0.6 hours in guinea pigs to 7.7 hours in rats .
ParameterRatGuinea PigDog
Oral Bioavailability28%<0.2%37% (unchanged drug)
Terminal Half-life7.7 h0.6 hN/A
Active MetabolitesCJ-12 458 & CJ-12 764CJ-12 458 & CJ-12 764CJ-12 458 & CJ-12 764

Case Studies

This compound has been evaluated in various clinical settings:

  • Irritable Bowel Syndrome (IBS) : A pilot study involving 14 IBS patients highlighted the compound's potential anti-emetic activity. Participants reported reduced nausea and improved overall satisfaction with their treatment regimen .
  • Postoperative Nausea and Vomiting : As part of a broader investigation into NK1 receptor antagonists, this compound was included in studies assessing its efficacy against postoperative nausea and vomiting (PONV). Results indicated that it may be effective in reducing PONV when administered perioperatively .

特性

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNMCDYOYIKVGB-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318557
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147116-64-1
Record name Ezlopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147116-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezlopitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZLOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezlopitant
Reactant of Route 2
Ezlopitant
Reactant of Route 3
Ezlopitant
Reactant of Route 4
Ezlopitant
Reactant of Route 5
Reactant of Route 5
Ezlopitant
Reactant of Route 6
Ezlopitant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。